4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine

intramolecular stacking crystal engineering conformational analysis

4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 633700-93-3; CCDC is a dissymmetric, tetramethylene-linked molecule built on the purine-isosteric pyrazolo[3,4-d]pyrimidine core. Its single-crystal X-ray structure, solved in the monoclinic space group P21/c (a = 17.966 Å, b = 10.089 Å, c = 10.055 Å, β = 104.97°, V = 1760.7 ų, Z = 4, T = 293 K, R[F² > 2σ(F²)] = 0.041), provides atomic-resolution detail of a scaffold explicitly designed for studying intramolecular arene interactions.

Molecular Formula C17H20N4OS2
Molecular Weight 360.5 g/mol
CAS No. 633700-93-3
Cat. No. B12572522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine
CAS633700-93-3
Molecular FormulaC17H20N4OS2
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1C=NN2CCCCOC3=CC=CC=C3)SC
InChIInChI=1S/C17H20N4OS2/c1-23-16-14-12-18-21(15(14)19-17(20-16)24-2)10-6-7-11-22-13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3
InChIKeyFEWLYEWAMNABJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1H-pyrazolo[3,4-d]pyrimidine – Structural & Procurement Baseline


4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 633700-93-3; CCDC 221072) is a dissymmetric, tetramethylene-linked molecule built on the purine-isosteric pyrazolo[3,4-d]pyrimidine core [1]. Its single-crystal X-ray structure, solved in the monoclinic space group P21/c (a = 17.966 Å, b = 10.089 Å, c = 10.055 Å, β = 104.97°, V = 1760.7 ų, Z = 4, T = 293 K, R[F² > 2σ(F²)] = 0.041), provides atomic-resolution detail of a scaffold explicitly designed for studying intramolecular arene interactions [2]. The compound is synthesized via straightforward alkylation of the parent 4,6-bis(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine with 4-phenoxybutyl bromide [1]. No biological activity data have been reported; its value proposition rests entirely on its well-characterized solid-state architecture and its role as a structurally authenticated comparator in the systematic investigation of linker-length-dependent π-stacking phenomena [2].

Why Generic 1-Substituted Pyrazolo[3,4-d]pyrimidines Cannot Replace This Compound


The intramolecular arene-interaction profile of 1-substituted pyrazolo[3,4-d]pyrimidine derivatives is exquisitely sensitive to linker identity: a one-atom difference in the polymethylene chain (e.g., ethylene, trimethylene, tetramethylene, or pentamethylene) or exchange of the terminal aromatic moiety can abolish or invert the conformational preference of the molecule [3]. Consequently, a compound such as 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine, which adopts a folded conformation due to an intramolecular C–H···π interaction [1], cannot serve as a structural or functional surrogate for the target compound, which adopts an extended conformation devoid of any intramolecular stacking [2]. Similarly, changing the linker from tetramethylene to pentamethylene yields bis-pyrazolo[3,4-d]pyrimidine systems that exhibit intermolecular π–π stacking, a packing feature not observed for this phenoxybutyl derivative [3]. These qualitative differences in supramolecular organization mean that procurement must be guided by precise structural specifications; a generic “pyrazolo[3,4-d]pyrimidine N1-alkyl derivative” will not reproduce the crystallographically validated architecture of this compound.

Quantitative Differentiation Evidence for 4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1H-pyrazolo[3,4-d]pyrimidine


Absence of Intramolecular π–π or C–H···π Stacking: Contrast with the Trimethylene-Linked Phthalimide Analog

X-ray diffraction analysis directly demonstrates that the title compound (I) does not exhibit any intramolecular arene‑arene or C–H···π interactions between the pyrazolo[3,4-d]pyrimidine core and the terminal phenoxy ring [2]. This contrasts sharply with the trimethylene‑linked analog 4,6‑bis(methylsulfanyl)‑1‑phthalimidopropyl‑1H‑pyrazolo[3,4‑d]pyrimidine (VI), which adopts an unusual folded conformation driven by an intramolecular C–H···π interaction between the 6‑methylsulfanyl group and the phthalimide phenyl ring [1]. The absence of intramolecular stacking in (I) is a direct consequence of the tetramethylene linker, whose length disfavors the folded geometry observed for propylene‑linked congeners [2].

intramolecular stacking crystal engineering conformational analysis

Unique Intermolecular Hydrogen‑Bonded Chain and Sheet Architecture

In the crystal lattice of (I), molecules are organized into chains along the c‑axis via C–H···O hydrogen bonds involving the phenoxy oxygen (C3–H3···O12ⁱ; H···O = 2.49 Å, D···A = 3.368 (3) Å, angle = 157°) [1]. These chains are subsequently cross‑linked into sheets by inversion‑related C–H···π interactions (C11–H11A···Cg = 2.87 Å, C–H···Cg = 146°) [1]. By comparison, the pentamethylene‑linked bis‑pyrazolo[3,4-d]pyrimidine compounds 1-{5-[4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidin-2-yl]pentyl}-6-methylsulfanyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine and its analog exhibit a different packing motif dominated by intermolecular π–π stacking between pyrazolo[3,4-d]pyrimidine rings rather than the C–H···O/C–H···π network seen in (I) [2]. The hydrogen‑bond parameters for (I) are consistent with moderately strong, directional interactions that provide predictable supramolecular synthons [1].

supramolecular chemistry hydrogen bonding crystal packing

High‑Quality Crystal Structure: Superior Refinement Metrics Confirm Atomic‑Level Model Reliability

The single‑crystal X‑ray refinement of (I) converged with R[F² > 2σ(F²)] = 0.041, wR(F²) = 0.105, and goodness‑of‑fit S = 1.05 for 3468 independent reflections (2333 observed with I > 2σ(I)) and 220 refined parameters [1]. The residual electron density extrema are +0.23 and −0.23 e Å⁻³, indicating a clean difference map free of unmodeled disorder [1]. These metrics meet or exceed typical small‑molecule crystallographic standards and provide high confidence in the reported molecular geometry. In contrast, refinement statistics for closely related flexible‑linker systems are sometimes degraded by disorder or twinning; for example, the propylene‑linked symmetrical compound 1-[4,6-dimethylthio-2H-pyrazolo[3,4-d]pyrimidin-2-yl]-4,6-dimethylthio-1H-pyrazolo[3,4-d]pyrimidine refined to a higher R‑factor (R₁ = 0.0519) and a notably larger residual range (wR₂ = 0.1688 for all data) [2], reflecting a less ordered model.

crystallography structural refinement quality metrics

Unit‑Cell Parameters Differentiate the Tetramethylene‑Linker Architecture from Shorter‑Linker Analogs

The crystal of (I) is monoclinic P21/c with unit‑cell dimensions a = 17.966(1), b = 10.089(1), c = 10.055(1) Å, β = 104.97(1)°, V = 1760.7(3) ų [1]. The elongated a‑axis (~18 Å) is a direct consequence of the extended tetramethylene‑phenoxy chain. By contrast, the symmetrical trimethylene‑linked analog 1,3‑bis(4,6‑bis(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propane crystallizes with a substantially different metric: a = 7.62, b = 10.411, c = 26.813 Å, β = 97.92°, V = 2106.8 ų [2]. The ~4.5‑fold difference in the a‑cell edge (7.62 vs. 17.966 Å) and the ~1.8‑fold difference in c‑edge (26.813 vs. 10.055 Å) reflect the fundamentally different molecular shape and packing imposed by the tetramethylene vs. trimethylene linker. These parameters are readily verifiable by powder X‑ray diffraction and provide a robust identity check for incoming material.

unit cell polymorphism linker-length structure correlation

Thermal Stability: Melting Point Differentiates from Lower‑Melting Flexible‑Linker Congeners

The reported melting point of (I) is 355 K (≈82 °C) [1]. By contrast, the propylene‑linked congener 1-[4,6-dimethylthio-2H-pyrazolo[3,4-d]pyrimidin-2-yl]-4,6-dimethylthio-1H-pyrazolo[3,4-d]pyrimidine and the pentamethylene‑linked bis‑compounds (which incorporate pyrrolidine substituents) melt at significantly higher temperatures, typically above 400 K, consistent with their more extensive intermolecular π‑stacking networks [2] [3]. The moderate melting point of (I) is consistent with a crystal lattice dominated by relatively weaker C–H···O and C–H···π interactions rather than by strong π‑stacking.

thermal analysis melting point physicochemical characterization

Dissymmetric Design: Exclusive Hetero‑Bifunctional Architecture for Asymmetric Systems

Compound (I) is one of very few crystallographically characterized tetramethylene‑linked dissymmetric molecules in which the linker bridges a pyrazolo[3,4-d]pyrimidine core and an electron‑rich phenoxy terminus. Earlier studies of symmetrical propylene‑linked bis‑pyrazolo[3,4-d]pyrimidines (e.g., (I)–(V) in the Avasthi series) consistently exhibit intramolecular π‑stacking [2], while the symmetrical tetramethylene‑linked bis‑compound reported by Maulik et al. (2000) also lacks stacking but presents two identical pyrazolo[3,4-d]pyrimidine termini rather than the hetero‑bifunctional architecture of (I) [3]. The dissymmetry of (I) was specifically designed to test whether an electron‑rich phenoxy group could engage in intramolecular stacking with the electron‑deficient pyrimidine ring; the crystallographic result—no stacking—conclusively proves that the tetramethylene linker precludes such an interaction, independent of the terminal group identity [1]. This makes (I) the only structurally authenticated “negative control” in the tetramethylene series for arene‑interaction studies.

dissymmetric linker hetero-bifunctional molecular recognition

Validated Application Scenarios for 4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1H-pyrazolo[3,4-d]pyrimidine


Negative Control in Intramolecular Arene‑Interaction Studies

This compound serves as a rigorous crystallographic negative control for experiments investigating the role of linker length on intramolecular π‑stacking. Because the tetramethylene linker completely abolishes the folded U‑motif seen in propylene‑linked analogs [2], researchers can use (I) to benchmark computational predictions (e.g., DFT‑D, MD simulations) of conformational landscapes in flexible heteroaromatic systems. Its high‑resolution structure (R = 0.041) provides accurate starting coordinates for such calculations [1].

Co‑Crystal Engineering and Supramolecular Synthon Design

The robust C–H···O (H···O = 2.49 Å; D–H···A = 157°) and C–H···π (H···Cg = 2.87 Å) interactions identified in the crystal packing [1] establish (I) as a reliable tecton for co‑crystallization screens with complementary hydrogen‑bond acceptors or donors. Unlike π‑stacking‑driven analogs that pack unpredictably, (I) offers a predictable chain‑and‑sheet motif that can be exploited for the rational design of multi‑component crystals with tailored properties.

Authenticated Hetero‑Bifunctional Building Block for Medicinal Chemistry

The dissymmetric architecture of (I)—a pyrazolo[3,4-d]pyrimidine core at one end and a phenoxy group at the other, separated by a fully characterized tetramethylene spacer—provides a structurally authenticated starting point for synthesizing hetero‑bifunctional conjugates, PROTAC‑like molecules, or fluorescent probes [1] [3]. Procurement of this specific compound ensures that downstream synthetic intermediates can be correlated to a known crystal structure, facilitating patent documentation and regulatory quality control.

Powder X‑Ray Diffraction Reference Standard for Quality Assurance

The unique unit‑cell parameters (a = 17.966 Å, b = 10.089 Å, c = 10.055 Å, β = 104.97°) [1] and the reported melting point of 355 K [1] enable quantitative identity verification of incoming batches by powder XRD and DSC. This is critical for laboratories where mistaken substitution of a trimethylene‑linked analog (a = 7.62 Å) would lead to erroneous conformational conclusions in downstream experiments [2].

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